molecular formula C14H14O B3060552 2-(2,5-Dimethylphenyl)phenol CAS No. 52220-74-3

2-(2,5-Dimethylphenyl)phenol

Cat. No. B3060552
CAS RN: 52220-74-3
M. Wt: 198.26 g/mol
InChI Key: JYTQBTDWTJXTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)phenol is a chemical compound with the CAS Number: 52220-74-3. Its molecular weight is 198.26 and its linear formula is C14H14O . It is also known as 2’,5’-dimethyl [1,1’-biphenyl]-2-ol .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenyl)phenol consists of a biphenyl core with two methyl groups and one hydroxyl group . The InChI code for this compound is 1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 .


Physical And Chemical Properties Analysis

2-(2,5-Dimethylphenyl)phenol is a crystalline compound . The physical properties of phenols are chiefly due to the hydroxyl group. Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .

Scientific Research Applications

Oxidative Coupling Copolycondensation

2,5-Dimethylphenol (25DMP) was successfully copolymerized with 2,6-dimethylphenol (26DMP) using a specific catalyst in toluene at 20°C for 7 hours under oxygen . The resulting copolymer shows a higher thermal air stability of about 70°C along with improved mechanical properties in comparison with the conventional poly(2,6-dimethyl-1,4-phenylene ether) (PPE) .

2. Synthesis of Highly Thermostable Poly(phenylene ether) The copolymerization of 2,5-Dimethylphenol with 2,6-Dimethylphenol results in a highly thermostable Poly(phenylene ether). This polymer is widely accepted in various fields due to its good mechanical, dimensional stabilities, low water uptake, and low dielectric characteristics .

Improvement of Ultraviolet Radiation Stability

The copolymerization of 2,5-Dimethylphenol with 2,6-Dimethylphenol also improves the ultraviolet radiation stability of the resulting polymer. This is a significant improvement as PPE is likely to decompose under exposure to ultraviolet radiation, resulting in yellowing .

4. Synthesis of Nonlinear Optical Single Crystal 2-[(2,5-dimethyl phenyl) imino] methyl) phenol, a second order single crystal, has been successfully grown in ethanol solution by slow evaporation method . This crystal can be used for optical applications due to its emission of greenish-yellow radiation .

Use in Semiconductor Industry

The single crystal synthesized from 2-[(2,5-dimethyl phenyl) imino] methyl) phenol has significant applications in industries that deal with semiconductors, laser technology, organic light emitting diode (OLED’s) and optoelectronics devices .

Density Functional Theory (DFT) Studies

The highest occupied molecular orbit and lowest unoccupied molecular orbital energies of the single crystal synthesized from 2-[(2,5-dimethyl phenyl) imino] methyl) phenol are also found by Density Functional Theory method .

Safety and Hazards

2-(2,5-Dimethylphenyl)phenol is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2,5-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTQBTDWTJXTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606071
Record name 2',5'-Dimethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52220-74-3
Record name 2',5'-Dimethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethylphenyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dimethylphenyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethylphenyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dimethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.